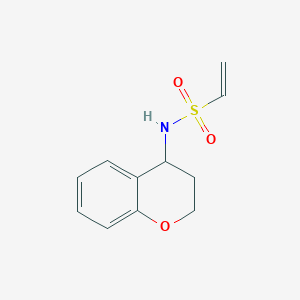

N-(chroman-4-yl)ethenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

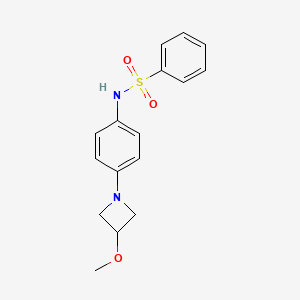

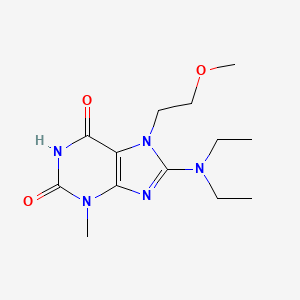

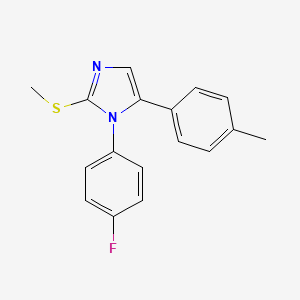

Molecular Structure Analysis

The chroman-4-one framework is a fusion of a benzene nucleus (ring A) with a dihydropyran (ring B). This structure relates to chromane, chromene, chromone, and chromenone, but the absence of a C2-C3 double bond of the chroman-4-one skeleton makes a minor difference from chromone .Chemical Reactions Analysis

The chroman-4-one framework acts as a major building block in a large class of medicinal compounds . Synthetic chroman-4-one derivatives exhibit a broad spectrum of significant biological and pharmaceutical activities .Physical And Chemical Properties Analysis

“N-(chroman-4-yl)ethenesulfonamide” has a molecular formula of C11H13NO3S and a molecular weight of 239.29.Wissenschaftliche Forschungsanwendungen

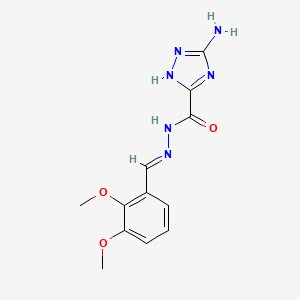

Antiproliferative Activity

Research has indicated the potential of various ethenesulfonamide derivatives in antiproliferative activities. Specifically, a study by Motavallizadeh et al. (2014) focused on the synthesis of novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives and their evaluation as potential antiproliferative agents against different tumor cell lines, including breast cancer and neuroblastoma, using the MTT colorimetric assay. They found that certain compounds showed significant antiproliferative activity, highlighting the potential for developing new anticancer agents based on xanthone benzenesulfonamide hybrid compounds (Motavallizadeh et al., 2014).

Polymerization Studies

The polymerization of ethenesulfonamide has been a subject of study in the past. Wiley and Gensheimer (1960) explored the gamma-radiation-induced polymerization of ethenesulfonamide, finding it to be extremely rapid. This study revealed that ethenesulfonamide could convert to polymer at a significant rate, suggesting its potential in the field of polymer chemistry and materials science (Wiley & Gensheimer, 1960).

Electro-Optic Material Development

A study by Facchetti et al. (2003) discussed the synthesis of heterocycle-based ethenesulfonamide derivatives and their application in nonlinear optical/electro-optic materials. They specifically investigated pyrrole-based donor-acceptor chromophores for their electro-optic properties, suggesting the use of these compounds in advanced optical technologies (Facchetti et al., 2003).

Antimicrobial Applications

The potential of ethenesulfonamide derivatives in antimicrobial applications has been explored. For instance, Bachute et al. (2013) investigated the synthesis of 1-(6,8-dimethylcoumarin-4-yl)-2-(chroman-3-yl)ethenes under solvent-free conditions and examined their antimicrobial activities, indicating the scope of these compounds in addressing microbial resistance (Bachute et al., 2013).

Anticancer Drug Development

Reddy et al. (2013) synthesized and evaluated a series of (E)-N-aryl-2-arylethenesulfonamides for their anticancer activity. Some compounds displayed potent cytotoxicity against various cancer cell lines, including drug-resistant ones, suggesting their potential as anticancer agents. The study emphasized the role of ethenesulfonamides in developing new therapeutic options for cancer treatment (Reddy et al., 2013).

Zukünftige Richtungen

Given the significant biological and pharmaceutical activities of chroman-4-one derivatives , there is a need for more studies to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and could potentially lead to the development of new medicinal compounds .

Wirkmechanismus

Target of Action

It’s known that the chroman-4-one framework, a significant structural entity in this compound, acts as a major building block in a large class of medicinal compounds . These compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .

Mode of Action

Chroman-4-one derivatives are known to exhibit a wide range of pharmacological activities . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .

Biochemical Pathways

infantum .

Result of Action

Chroman-4-one derivatives have been associated with diverse biological activities, such as anticancer, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (ache) inhibitor, antihuman immunodeficiency virus (hiv), anticonvulsant, antidepressants, anticoronal and antitubercular activity .

Eigenschaften

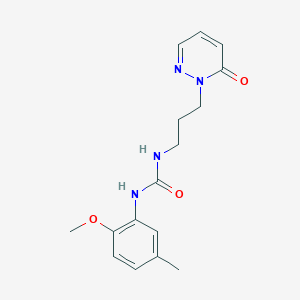

IUPAC Name |

N-(3,4-dihydro-2H-chromen-4-yl)ethenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-2-16(13,14)12-10-7-8-15-11-6-4-3-5-9(10)11/h2-6,10,12H,1,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWCZDSNPBSXDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)NC1CCOC2=CC=CC=C12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide](/img/structure/B2378454.png)

![Ethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2378458.png)

![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2378461.png)

![3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2378463.png)

![{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2378467.png)

![1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2378477.png)